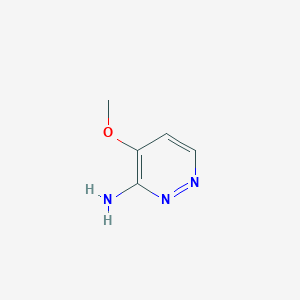
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate, also known as EEP, is a chemical compound that has been widely used in scientific research. EEP is a chiral pyrrolidine derivative that is commonly used as a building block in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is not well understood. However, it is believed that Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can act as a chiral auxiliary in various chemical reactions. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can also be used as a chiral ligand in enantioselective catalysis. The chiral nature of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate makes it an important tool in the synthesis of chiral compounds.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate. However, studies have shown that Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be metabolized by the liver and excreted in the urine. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has also been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in lab experiments is its chiral nature. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be used as a chiral building block in the synthesis of chiral compounds. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can also be used as a chiral ligand in enantioselective catalysis. However, one of the limitations of using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate is its cost. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate can be expensive to synthesize, which may limit its use in some lab experiments.
Future Directions
There are several future directions for the use of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in scientific research. One area of research is the synthesis of novel chiral compounds using Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate as a building block. Another area of research is the use of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate in the synthesis of chiral polymers for drug delivery and other biomedical applications. Additionally, further studies are needed to understand the mechanism of action of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate and its potential applications in enantioselective catalysis.
Synthesis Methods
The synthesis of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate involves the reaction of (S)-proline with ethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then treated with sodium ethoxide to yield Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate. This synthesis method has been well-established and is commonly used in the preparation of Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate for scientific research.
Scientific Research Applications
Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has been widely used in scientific research as a chiral building block for the synthesis of various compounds. It has been used in the synthesis of chiral drugs, such as antifungal agents and antiviral drugs. Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has also been used in the synthesis of chiral ligands for enantioselective catalysis. Additionally, Ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate has been used in the synthesis of chiral polymers for drug delivery and other biomedical applications.
properties
IUPAC Name |
ethyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-12-7-5-8(10-6-7)9(11)13-4-2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCYHGOIUXTVIM-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H](NC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-benzyl-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2953816.png)
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)




![3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide](/img/structure/B2953827.png)
![2-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2953828.png)



